(E)-3-(1-Methylcyclobutyl)prop-2-enenitrile

Description

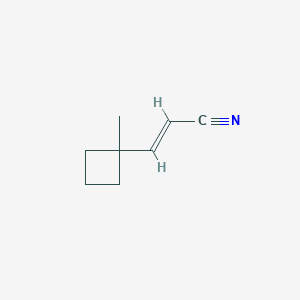

(E)-3-(1-Methylcyclobutyl)prop-2-enenitrile is an α,β-unsaturated nitrile (vinyl cyanide) characterized by a cyclobutyl substituent with a methyl group at the 1-position and a nitrile group conjugated to a double bond. This compound belongs to a class of acrylonitrile derivatives known for their reactivity due to the electron-withdrawing nitrile group, which enhances electrophilic character at the β-carbon. Such compounds are of interest in organic synthesis, materials science, and medicinal chemistry, particularly as intermediates in the preparation of bioactive molecules or functional materials .

The stereochemistry (E-configuration) is critical, as it influences molecular packing, intermolecular interactions (e.g., π-π stacking, hydrogen bonding), and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1-methylcyclobutyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-8(4-2-5-8)6-3-7-9/h3,6H,2,4-5H2,1H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGUQYWSLPBMLC-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC1)/C=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1-Methylcyclobutyl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

- Molecular Formula : C_7H_11N

- Molecular Weight : 111.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

A study assessing the antimicrobial properties of structurally related compounds showed that modifications in the cyclobutane ring significantly influenced the Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The following table summarizes the MIC values for selected strains:

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 32 | Escherichia coli ATCC 25922 |

| Analog A | 16 | Staphylococcus aureus ATCC 29213 |

| Analog B | 64 | Klebsiella pneumoniae ATCC 35657 |

These results indicate that this compound has moderate activity against certain Gram-negative bacteria, which is essential for further development as an antimicrobial agent.

Anticancer Studies

In vitro studies on related compounds have demonstrated their potential as anticancer agents. For instance, a compound with structural similarities to this compound was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 8.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.3 | Inhibition of proliferation |

These findings suggest that the compound may exert its anticancer effects through multiple pathways, warranting further investigation into its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of several nitrile-containing compounds against multidrug-resistant bacterial strains. The study highlighted that this compound exhibited a notable reduction in bacterial load in murine models infected with resistant E. coli strains. The results indicated a need for further optimization to enhance its potency and reduce toxicity.

Case Study 2: Anticancer Potential

In another investigation, researchers examined the effect of various nitriles on human cancer cell lines. The study found that certain modifications to the nitrile group significantly enhanced cytotoxicity. The compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS), suggesting a mechanism that could be exploited for therapeutic purposes.

Comparison with Similar Compounds

Structural and Conformational Features

The compound’s closest structural analogs include:

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I)

CCG-63802 and CCG-63808 (RGS4 inhibitors with α,β-unsaturated nitrile groups)

(E)-3-[7-(Diethylamino)-2-oxo-chromen-3-yl]-2-(thiophene-2-carbonyl)prop-2-enenitrile (NOSQ)

Key Observations :

- This may result in weaker solid-state luminescence or altered solubility .

- Electronic Properties: The nitrile group’s electron-withdrawing effect is modulated by substituents. For example, diphenylamino groups in Compound I enhance intramolecular charge transfer (ICT), whereas methylcyclobutyl groups may localize electron density, increasing HOMO-LUMO gaps compared to NOSQ .

- Reactivity : Like CCG-63802, the α,β-unsaturated nitrile moiety enables Michael addition reactions or covalent binding to cysteine residues in proteins. However, the methylcyclobutyl group may reduce electrophilicity compared to benzothiazole-containing analogs .

Solvent and Crystallographic Behavior

- Solvent Polarity Effects: Analogous compounds exhibit solvatochromism. For example, NOSQ shows emission shifts in methanol-water mixtures due to ICT . The methylcyclobutyl derivative’s behavior in polar solvents (e.g., DMSO, methanol) remains unstudied but may differ due to reduced polarity of the substituent.

- Crystal Packing : Compounds with planar substituents (e.g., pyridyl in Compound I) form π-π stacked dimers, whereas bulky groups like methylcyclobutyl may favor herringbone packing or isolated molecules, reducing Z’ (number of independent molecules per unit cell) .

Q & A

Q. What are the standard synthetic routes for (E)-3-(1-Methylcyclobutyl)prop-2-enenitrile, and how can reaction conditions be optimized?

The synthesis of substituted prop-2-enenitriles typically involves condensation reactions between aldehydes and amines or ketones under acidic or basic conditions. For example, (E)-3-(3,5-dichlorophenylamino)prop-2-enenitrile is synthesized via nucleophilic addition-elimination reactions, requiring controlled temperature (e.g., 60–80°C) and anhydrous solvents like ethanol or acetonitrile . Optimization includes adjusting molar ratios, using catalysts (e.g., piperidine for Knoevenagel condensations), and purification via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for E/Z isomerism) .

- IR : Detection of nitrile (-C≡N) stretches (~2200 cm⁻¹) and conjugated enamine bands .

- X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding in (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile) .

- HPLC/GC-MS : Assess purity (>95% recommended for biological assays) .

Q. What computational methods are suitable for predicting electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps, dipole moments, and charge distribution. For example, (E)-3-phenylprop-2-enenitrile derivatives showed HOMO-LUMO gaps of ~4.5 eV, correlating with reactivity in electrophilic substitutions . Software like Gaussian or ORCA is recommended for such analyses .

Advanced Research Questions

Q. How do solvent interactions influence the photophysical properties of this compound derivatives?

Solvent polarity and hydrogen-bonding capacity significantly affect emission spectra and quantum yields. For instance, a coumarin-based prop-2-enenitrile exhibited a 30% increase in quantum yield upon adding water to methanol due to conformational changes and reduced non-radiative decay . Time-resolved fluorescence and TD-DFT simulations can dissect solvent effects .

Q. What crystallographic tools and workflows are recommended for analyzing intermolecular interactions?

- Structure solution : Use SHELXT (charge flipping) or OLEX2 (dual-space methods) for small-molecule crystallography .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond restraints .

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

- Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) in benzothiazole derivatives .

Q. How can conflicting spectroscopic and computational data be resolved?

Discrepancies between experimental (e.g., NMR coupling constants) and DFT-predicted geometries may arise from dynamic effects (e.g., solvent-induced conformational flexibility). For example, (2Z)-2-(4-bromophenyl)prop-2-enenitrile showed deviations in dihedral angles due to crystal packing forces . Validate with variable-temperature NMR or solid-state IR .

Q. What strategies improve yield in multi-step syntheses of sterically hindered derivatives?

- Stepwise protection : Temporarily block reactive sites (e.g., -NH₂ groups) to prevent side reactions .

- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclobutyl group formation) with controlled heating .

- Catalytic systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings of aryl halides .

Q. How can structure-activity relationships (SAR) be systematically studied for bioactivity?

- Substituent variation : Compare analogs with halogen, methoxy, or methyl groups at the cyclobutyl or nitrile positions .

- Docking simulations : AutoDock Vina or Glide to predict binding affinities (e.g., kinase inhibitors in ) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in relevant cell lines .

Q. What are the challenges in crystallizing highly flexible derivatives, and how are they addressed?

Flexible prop-2-enenitriles often form polymorphs or solvates. Techniques include:

- Crystal engineering : Co-crystallization with carboxylic acids to stabilize via hydrogen bonds .

- High-throughput screening : Use 96-well plates with varied solvents (e.g., DMSO/water gradients) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.